molecular formula C17H19NO6S B6117282 4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (salt)

4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (salt)

Cat. No.: B6117282
M. Wt: 365.4 g/mol
InChI Key: JZCSXKVSZNMKRM-UHFFFAOYSA-N
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Description

4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (salt) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a salt of pyridine and dihydroxysuccinic acid, and its synthesis method involves the reaction between 2,3-dihydroxysuccinic acid and 2-(phenylthio)ethylamine.

Mechanism of Action

The mechanism of action of 4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (salt)) is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the production of reactive oxygen species and to protect against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (salt)) has various biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative stress, and improve cognitive function. It has also been investigated for its potential to inhibit cancer cell proliferation and to improve insulin sensitivity in diabetic patients.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (salt)) in lab experiments is its potential to modulate various signaling pathways, making it a useful tool for studying the underlying mechanisms of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may hinder its application in certain areas of research.

Future Directions

There are several future directions for the study of 4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (salt)). One area of interest is its potential as a therapeutic agent for the treatment of cancer, diabetes, and Alzheimer's disease. Another area of research is its potential use as a tool for studying the underlying mechanisms of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (salt)) involves the reaction between 2,3-dihydroxysuccinic acid and 2-(phenylthio)ethylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (salt)) has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;4-(2-phenylsulfanylethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS.C4H6O6/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;5-1(3(7)8)2(6)4(9)10/h1-7,9-10H,8,11H2;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCSXKVSZNMKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC2=CC=NC=C2.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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